
N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl~3~) or sulfuryl chloride (SO~2~Cl~2~).
Attachment of the Butyl Group: The butyl group is introduced into the thiadiazole ring through alkylation reactions using butyl halides (e.g., butyl bromide) in the presence of a base like potassium carbonate (K~2~CO~3~).
Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as diethylamine and 1,4-dibromobutane, under basic conditions.
Coupling of the Thiadiazole and Piperidine Rings: The final step involves the coupling of the thiadiazole and piperidine rings through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can occur at the carbonyl groups of the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring
Reduction: Reduced derivatives of the piperidine ring
Substitution: Substituted derivatives at the butyl group
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in the biosynthesis of branched-chain amino acids by binding to their active sites and preventing substrate binding.
Molecular Targets: The primary molecular targets are enzymes like ketol-acid reductoisomerase (KARI), which play a crucial role in the biosynthesis of branched-chain amino acids.
Pathways Involved: The inhibition of these enzymes disrupts the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately cell death.
Comparison with Similar Compounds
N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzenesulfonamide: This compound also contains a thiadiazole ring but has different functional groups attached to it.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: Another similar compound with a thiadiazole ring and different substituents.
The uniqueness of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-4-7-8-14-19-20-16(25-14)18-15(23)13-9-11-22(12-10-13)17(24)21(5-2)6-3/h13H,4-12H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZQNZPKMHRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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